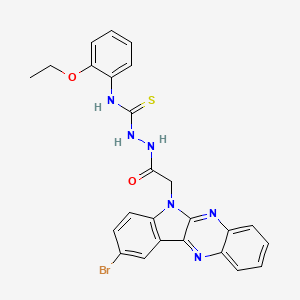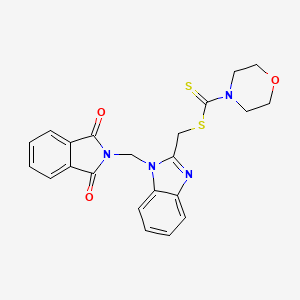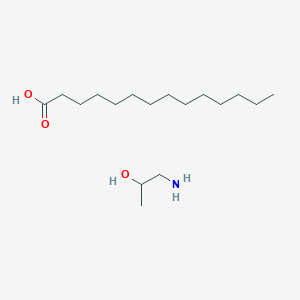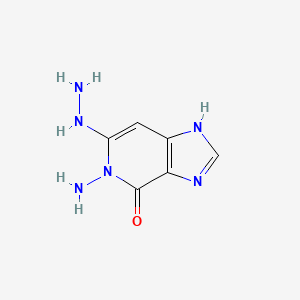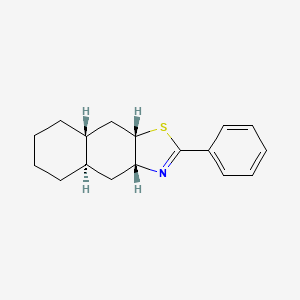
Naphtho(2,3-d)thiazole, 3a,4,4a,5,6,7,8,8a,9,9a-decahydro-2-phenyl-, (3a-alpha,4a-beta,8a-alpha,9a-alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(2,3-d)thiazole, 3a,4,4a,5,6,7,8,8a,9,9a-decahydro-2-phenyl-, (3a-alpha,4a-beta,8a-alpha,9a-alpha)- is a complex organic compound characterized by its unique structure, which includes a naphtho-thiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-d)thiazole derivatives typically involves the reaction of 2-(methylsulfinyl)naphtho(2,3-d)thiazole-4,9-dione with various amines. For example, the reaction with benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine produces corresponding tricyclic naphtho(2,3-d)thiazole-4,9-dione compounds in moderate-to-good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Naphtho(2,3-d)thiazole derivatives undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with different amines produces tricyclic naphtho(2,3-d)thiazole-4,9-dione compounds .
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against strains such as Staphylococcus aureus.
Medicine: Potential use in developing new therapeutic agents due to their bioactive properties.
Industry: Utilized in the production of fluorescent materials due to their photophysical properties.
作用機序
The mechanism by which Naphtho(2,3-d)thiazole derivatives exert their effects involves interactions with specific molecular targets and pathways. For instance, their antimicrobial activity is attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Naphtho(2,3-b)furan-4,9-dione: Another naphtho-based compound with similar structural features.
Naphtho(2,3-c)(1,2,5)thiadiazole: Shares the naphtho core but with different heterocyclic substitutions.
Uniqueness
Naphtho(2,3-d)thiazole derivatives are unique due to their specific thiazole ring structure, which imparts distinct photophysical and bioactive properties. This makes them particularly valuable in applications requiring fluorescence or antimicrobial activity .
特性
CAS番号 |
96159-96-5 |
|---|---|
分子式 |
C17H21NS |
分子量 |
271.4 g/mol |
IUPAC名 |
(3aR,4aR,8aR,9aS)-2-phenyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydrobenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C17H21NS/c1-2-6-12(7-3-1)17-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-,15-,16+/m1/s1 |
InChIキー |
JOLYKTGRGFJMSW-FPCVCCKLSA-N |
異性体SMILES |
C1CC[C@@H]2C[C@H]3[C@@H](C[C@H]2C1)N=C(S3)C4=CC=CC=C4 |
正規SMILES |
C1CCC2CC3C(CC2C1)N=C(S3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


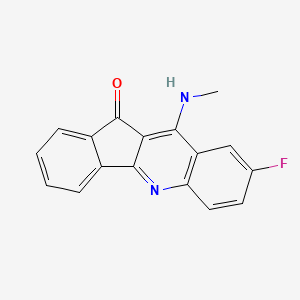
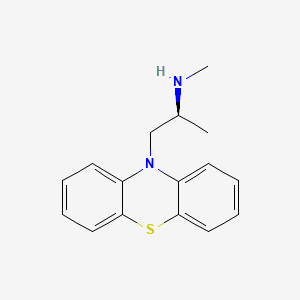

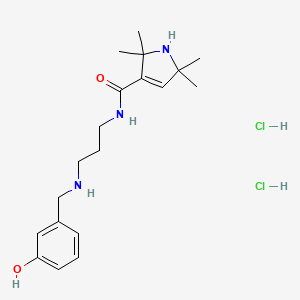
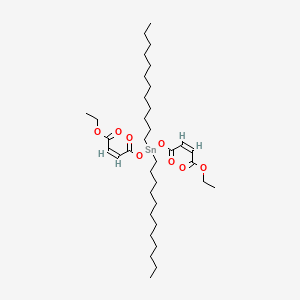
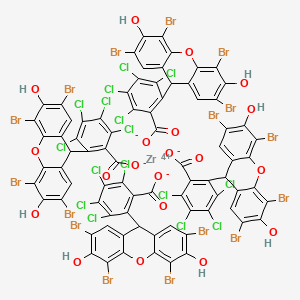
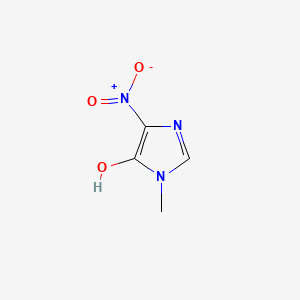
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)

